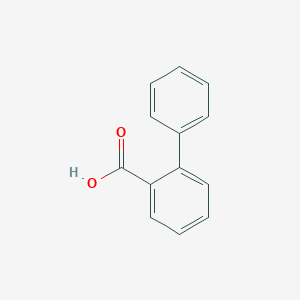

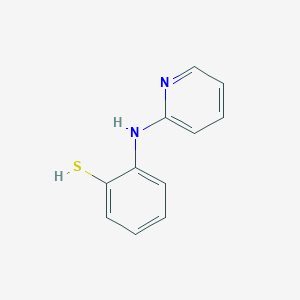

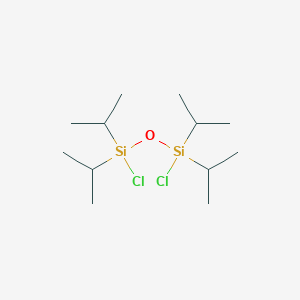

![molecular formula C14H15NO3 B032516 Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 140927-13-5](/img/structure/B32516.png)

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical of interest due to its unique bicyclic structure, which has been explored in various synthetic and analytical chemistry studies. For instance, the synthesis and nuclear magnetic resonance (NMR) investigation of chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, closely related to the compound of interest, have provided insights into the conformational dynamics and potential applications in asymmetric synthesis. These studies demonstrate the preparation of N-benzoyl derivatives from hydroxy-L-proline and analyze their NMR spectra to understand the molecular behavior better (Portoghese & Turcotte, 1971).

Methodologies in Organic Synthesis

Further research has focused on developing methodologies for synthesizing bicyclic compounds that share structural similarities with this compound. For example, the intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates has led to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This reaction mechanism opens new avenues for creating complex bicyclic structures with potential applications in drug design and synthetic biology (Francisco, Herrera, & Suárez, 2003).

Conformationally Constrained Amino Acids

Research into conformationally constrained amino acids has led to the synthesis of a glutamic acid analogue utilizing a 7-azabicyclo[2.2.1]heptane backbone. This work highlights the potential of bicyclic scaffolds, similar to this compound, in developing novel amino acid derivatives with specific stereochemical configurations for use in peptide synthesis and pharmaceutical research (Hart & Rapoport, 1999).

Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

The conversion of bicyclic β-lactams into methyl cis-3-aminotetrahydrofuran-2-carboxylates illustrates the versatility of bicyclic compounds in synthesizing bioactive molecules. This methodology provides a pathway for producing compounds with potential applications in medicinal chemistry, showcasing the utility of bicyclic structures like this compound in the design of new pharmaceutical agents (Mollet, D’hooghe, & Kimpe, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Mode of Action

The mode of action of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is currently unknown due to the lack of information about its specific targets . Once the targets are identified, it will be possible to explain the compound’s interaction with its targets and any resulting changes.

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its specific targets and mode of action .

Properties

IUPAC Name |

benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBNRJQNBQXKON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576625 |

Source

|

| Record name | Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140927-13-5 |

Source

|

| Record name | Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)